molecular formula C10H9NO2S2 B2845690 methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 588676-82-8

methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2845690
CAS No.: 588676-82-8
M. Wt: 239.31
InChI Key: MLQNTNQQEVSUPE-UHFFFAOYSA-N
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Description

“Methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C10H9NO2S2 . The compound has a molecular weight of 239.32 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C10H9NO2S2/c1-13-10(12)8-6-3-2-4-7(6)15-9(8)11-5-14/h2-4H2,1H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined by its Inchi Code: 1S/C10H9NO2S2/c1-13-10(12)8-6-3-2-4-7(6)15-9(8)11-5-14/h2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Heterocyclic Compound Synthesis

The importance of thiophene derivatives in synthesizing heterocyclic compounds is well-documented, highlighting their reactivity and utility in creating new series of heterocyclic compounds. For example, the synthesis of 5-cyano-2-carbethoxythieno[2,3-b]thiophenyl-3,4-diisothiocyanates and its reaction with aromatic amines, acid hydrazides, and active methylene groups under phase transfer catalytic techniques demonstrates a method to generate new heterocycles (O. A. A. Allah, 2015).

Antimycotic Activity

Derivatives of thiophene, such as those synthesized from the reaction of hydrazide of thiophene-2-acetic acid with isothiocyanates, have shown promising antimycotic activity. This suggests the potential application of methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives in developing antimycotic agents (M. Wujec et al., 2004).

Conductive Binders for Anode Electrodes

Copolymers derived from cyclopentadithiophene and related compounds, such as those synthesized via palladium complex catalyzed direct arylation, have been explored as conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries. This research indicates the compound's derivatives' potential in enhancing the performance and capacity of lithium-ion batteries (Kuo-Lung Wang et al., 2017).

Synthesis of Functionalized Heterocycles

The compound and its derivatives serve as key intermediates in synthesizing functionalized heterocycles. For instance, allenic compounds and isothiocyanates have been used as building blocks to generate various heterocycles, demonstrating the compound's utility in organic synthesis and potential pharmaceutical applications (L. Brandsma & N. Nedolya, 2004).

Safety and Hazards

The safety information available indicates that “methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” may be an irritant . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . It should be stored in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

methyl 2-isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-3-2-4-7(6)15-9(8)11-5-14/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQNTNQQEVSUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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